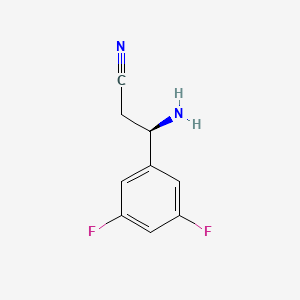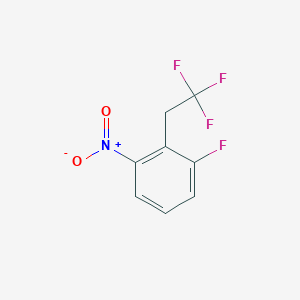
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene is an organic compound characterized by the presence of a fluoro group, a trifluoroethyl group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene typically involves the introduction of the fluoro and trifluoroethyl groups onto a benzene ring, followed by nitration. Common synthetic routes include:
Trifluoroethylation: This step involves the addition of the trifluoroethyl group, often using trifluoroethyl iodide or trifluoroethyl bromide as reagents.
Nitration: The final step involves nitration using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The trifluoroethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Major products formed from these reactions include substituted benzene derivatives, amino compounds, and oxidized products.
Scientific Research Applications
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene can be compared with other similar compounds, such as:
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene:
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: The presence of a chloro group instead of a nitro group alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5F4NO2 |
|---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
1-fluoro-3-nitro-2-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5F4NO2/c9-6-2-1-3-7(13(14)15)5(6)4-8(10,11)12/h1-3H,4H2 |
InChI Key |
WIDSINSVXWZAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


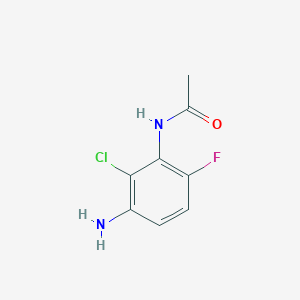
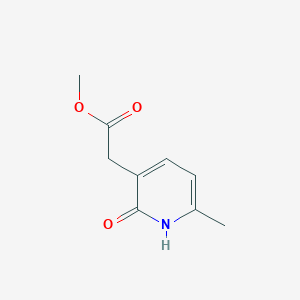
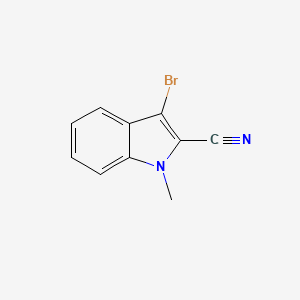

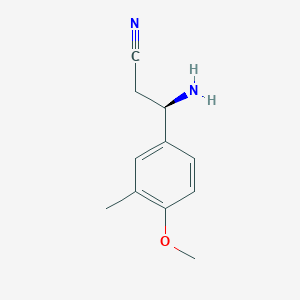



![(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13032574.png)

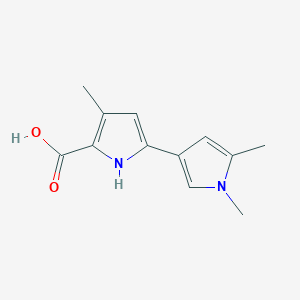
![9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate](/img/structure/B13032590.png)
